molecular formula C8H10Cl2O2 B076141 Cyclohexane-1,4-dicarbonyl dichloride CAS No. 14571-47-2

Cyclohexane-1,4-dicarbonyl dichloride

Cat. No.: B076141
CAS No.: 14571-47-2
M. Wt: 209.07 g/mol
InChI Key: HXTYZWJVMWWWDK-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbonyl dichloride, also known as cyclohexyl-1,4-dicarboxylchloride, is a chemical compound with the molecular formula C8H10Cl2O2. It is a derivative of terephthalic acid and is characterized by the presence of two chloride groups attached to a cyclohexane ring. This compound is primarily used as an intermediate in the synthesis of various polymers and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-dicarbonyl dichloride can be synthesized through several methods. One common method involves the reaction of terephthalic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C6H4(COOH)2+2SOCl2C6H4(COCl)2+2SO2+2HCl\text{C}_6\text{H}_4(\text{COOH})_2 + 2 \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{COCl})_2 + 2 \text{SO}_2 + 2 \text{HCl} C6​H4​(COOH)2​+2SOCl2​→C6​H4​(COCl)2​+2SO2​+2HCl

In this reaction, terephthalic acid is converted to terephthaloyl chloride, which can then be hydrogenated to produce hexahydroterephthaloyl chloride. The hydrogenation step is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

Industrial Production Methods

Industrial production of hexahydroterephthaloyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

    Hydrolysis: In the presence of water, hexahydroterephthaloyl chloride can hydrolyze to form hexahydroterephthalic acid.

    Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., ethylenediamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Polymerization: The reaction conditions depend on the type of polymer being synthesized. For polyamides, the reaction is usually carried out at high temperatures (200-300°C) in the presence of a catalyst.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Hexahydroterephthalic Acid: Formed from hydrolysis.

    Polymers: Formed from polymerization reactions.

Scientific Research Applications

Cyclohexane-1,4-dicarbonyl dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various polymers, such as polyamides and polyesters. These polymers have applications in the production of fibers, films, and engineering plastics.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drug molecules and other therapeutic agents.

    Industry: It is used in the production of high-performance materials, such as aramid fibers, which are known for their strength and thermal stability.

Mechanism of Action

The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chloride groups, which make the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Cyclohexane-1,4-dicarbonyl dichloride can be compared with other similar compounds, such as:

    Terephthaloyl Chloride: Unlike hexahydroterephthaloyl chloride, terephthaloyl chloride has an aromatic ring structure. This difference in structure leads to variations in reactivity and applications.

    Isophthaloyl Chloride: Isophthaloyl chloride has a similar structure but with the carboxyl groups in the meta position. This positional difference affects the polymerization behavior and properties of the resulting polymers.

    Adipoyl Chloride: Adipoyl chloride has a linear aliphatic structure, which results in different physical and chemical properties compared to hexahydroterephthaloyl chloride.

Properties

IUPAC Name

cyclohexane-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYZWJVMWWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291864
Record name 1,4-Cyclohexanedicarbonyl dichloride
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-66-6
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexane dicarbonyl chloride
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